N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a 2-(trifluoromethyl)benzamide core linked via an ethyl chain to a 2,2'-bithiophene moiety. This structure combines the electron-withdrawing trifluoromethyl group with the extended π-conjugation of the bithiophene system, which may enhance binding to biological targets through hydrophobic and π-π interactions.
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NOS2/c19-18(20,21)14-5-2-1-4-13(14)17(23)22-10-9-12-7-8-16(25-12)15-6-3-11-24-15/h1-8,11H,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUVPSAFHVYAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of two thiophene units, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Ethyl Linker: The bithiophene unit is then functionalized with an ethyl group, which can be achieved through alkylation reactions.
Formation of the Benzamide Structure: The trifluoromethylbenzamide can be synthesized by introducing a trifluoromethyl group to a benzamide precursor, often through electrophilic aromatic substitution.
Final Coupling: The bithiophene-ethyl intermediate is then coupled with the trifluoromethylbenzamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bithiophene and trifluoromethyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
The compound is compared below with structurally related benzamide derivatives, focusing on substituent effects , biological activity , and physicochemical properties .
Structural and Functional Group Comparisons
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s trifluoromethyl group increases lipophilicity (higher LogP) and metabolic stability compared to hydroxylated analogs (), which exhibit higher water solubility but lower membrane permeability.
- Fluopyram’s pyridine and chloro substituents () enhance fungicidal activity by targeting succinate dehydrogenase in fungi, whereas the bithiophene in the target compound may favor interactions with aromatic-rich enzyme pockets.
Iodinated benzamides () leverage halogen bonding for sigma receptor binding, a feature absent in the target compound but critical for diagnostic imaging applications.
Biological Activity: Antioxidant activity in hydroxylated benzamides () arises from radical scavenging, a property unlikely in the target compound due to the absence of phenolic groups. Fungicidal activity in Fluopyram is linked to its pyridine-ethyl-benzamide scaffold, suggesting the target compound’s bithiophene substitution could either enhance or reduce efficacy depending on target specificity .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, contrasting with hydroxylated analogs () prone to glucuronidation. However, the bithiophene may introduce sites for cytochrome P450-mediated oxidation, affecting half-life .
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling 2-(trifluoromethyl)benzoyl chloride with a bithiophene-ethylamine intermediate, analogous to methods in and . Fluopyram’s pyridine ring requires specialized heterocyclic synthesis .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- Bithiophene moiety : This contributes to its electronic properties and potential interactions with biological targets.
- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.
- Benzamide backbone : Commonly associated with various pharmacological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives of benzamide have been shown to induce apoptosis in cancer cell lines and inhibit key enzymes involved in tumor growth:
- Mechanism of Action : The compound may inhibit specific kinases or enzymes crucial for cancer cell proliferation. Studies suggest that related compounds can block pathways leading to cell cycle arrest and apoptosis in cancer cells, particularly those expressing BCR-ABL mutations .
Antibacterial Activity
The sulfonamide functional group present in structurally similar compounds has been linked to antibacterial properties. Research has demonstrated that benzamide derivatives can exhibit activity against various bacterial strains, potentially through inhibition of bacterial enzymes or disruption of cell wall synthesis .
Synthesis
The synthesis of this compound typically involves:
- Formation of the bithiophene moiety : Utilizing methods such as Suzuki coupling or Stille coupling.
- Introduction of the trifluoromethyl group : Often achieved through electrophilic fluorination techniques.
- Amidation reaction : The final step involves coupling the bithiophene derivative with an appropriate amine to form the benzamide.
The biological effects of this compound are hypothesized to involve:
- π–π stacking interactions : The bithiophene unit allows for stacking interactions with nucleic acids or proteins.
- Hydrogen bonding : The amide functional group can form hydrogen bonds with target biomolecules, enhancing binding affinity and specificity.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study investigated the effects of similar benzamide derivatives on various cancer cell lines, revealing IC50 values in the nanomolar range, indicating potent inhibitory effects on cell proliferation .
- In vitro assays demonstrated that these compounds could effectively induce apoptosis in resistant cancer cell lines expressing BCR-ABL mutations .
-
Antibacterial Activity :
- A series of benzamide derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than 10 µg/mL for some derivatives .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide?
- Methodology : The synthesis typically involves coupling a bithiophene derivative with a benzamide precursor. Key steps include:
- Thiophene functionalization : Use Lawesson’s reagent for thionation of carbonyl groups (common in bithiophene derivatives) .
- Amide bond formation : Employ coupling agents like EDCl/HOBt under inert conditions (N₂ atmosphere) to minimize hydrolysis .
- Yield optimization : High-throughput screening (HTS) of catalysts (e.g., Pd-based catalysts for cross-coupling) and solvents (e.g., DMF or THF) improves efficiency .
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and confirms bithiophene connectivity .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .
- HPLC-MS : Quantifies purity (>95% typically required for biological assays) and detects degradation products .
Q. What are the primary applications in materials science?
- Methodology :
- Organic electronics : The bithiophene moiety enables π-π stacking, enhancing charge transport in organic semiconductors. Test via cyclic voltammetry (HOMO/LUMO ~ -5.3 eV/-2.8 eV) .
- OLEDs : Modify the benzamide’s substituents (e.g., trifluoromethyl) to tune luminescence. Use UV-Vis spectroscopy (λₐᵦₛ ~ 350–400 nm) .
Advanced Research Questions
Q. How do reaction mechanisms differ in formylation of bithiophene derivatives?
- Methodology :
- Vilsmeier-Haack : Electrophilic substitution at the most electron-rich position (para to the N,N-dialkylamino group) produces 4-formyl derivatives .
- Lithiation : Deprotonation at the 5´-position (adjacent to sulfur) followed by DMF quenching yields 5´-formyl isomers .
Q. What strategies resolve contradictions in biological activity data?
- Methodology :
- Target profiling : Use computational docking (e.g., AutoDock) to predict interactions with enzymes (e.g., cytochrome P450) or receptors. Compare with experimental IC₅₀ values from enzyme inhibition assays .
- Metabolite analysis : HPLC-MS identifies active metabolites (e.g., hydroxylated or sulfated derivatives) that may contribute to discrepancies .
Q. How does photodegradation impact environmental persistence?
- Methodology :
- Photolysis studies : Expose to UV light (λ = 254 nm) and analyze degradation products (e.g., 2-(trifluoromethyl)benzamide) via HPLC .
- Ecotoxicity : Use Daphnia magna or algal models to assess LC₅₀ of degradation byproducts .
Key Research Gaps
- Stability in biological matrices : Limited data on plasma protein binding or hepatic microsomal stability.
- Electron mobility : No consensus on charge-carrier mobility in thin-film devices (reported range: 10⁻⁴–10⁻² cm²/V·s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
